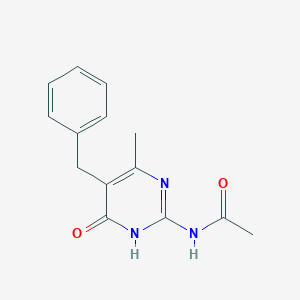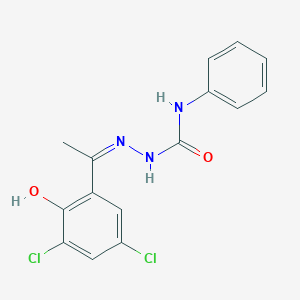![molecular formula C19H24N2O5 B6079216 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6079216.png)
3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound that features a bicyclic structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both hydrazinyl and carboxylic acid groups suggests that it may exhibit unique reactivity and binding properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through a multi-step process:
Preparation of 3-Methylphenoxypropanoic acid: This can be synthesized by reacting 3-methylphenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide.
Formation of 3-Methylphenoxypropanoyl hydrazide: The 3-methylphenoxypropanoic acid is then converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with hydrazine hydrate to form the hydrazide.
Cyclization to form the bicyclic structure: The hydrazide is then reacted with bicyclo[2.2.1]heptane-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-({2-[2-(3-Carboxyphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 3-({2-[2-(3-Methylphenoxy)propanoyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound’s unique structure may make it useful as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: The hydrazinyl group may allow the compound to act as an inhibitor for certain enzymes.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Possible applications in the treatment of diseases due to its potential biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Production:
Mécanisme D'action
The mechanism of action of 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The hydrazinyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bicyclic structure may also allow for specific binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-({2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.
3-({2-[2-(3-Methylphenoxy)butanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a longer alkyl chain.
Uniqueness
The unique combination of the bicyclic structure with the hydrazinyl and carboxylic acid groups makes 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid distinct. This combination allows for a wide range of chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
IUPAC Name |
3-[[2-(3-methylphenoxy)propanoylamino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-10-4-3-5-14(8-10)26-11(2)17(22)20-21-18(23)15-12-6-7-13(9-12)16(15)19(24)25/h3-5,8,11-13,15-16H,6-7,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQNHRQWCDISGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)

![3-(4-chlorophenyl)-2-ethyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6079167.png)
![(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B6079172.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole](/img/structure/B6079176.png)
![1-[2-Methoxy-4-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6079183.png)
![1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B6079188.png)
![6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6079193.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3-nitrobenzenesulfonohydrazide](/img/structure/B6079198.png)
![1-[5-(4-METHYLPHENYL)-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6079202.png)
![2-(3-methyl-4-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6079204.png)
![methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6079218.png)
